

Technical Dossier: Dihydroactinidiolide

Solubility & Handling

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Compound of Interest

Compound Name: Dihydroactinidiolide

Cat. No.: B7888491

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Executive Summary & Physicochemical Profile

Dihydroactinidiolide (CAS: 15356-74-8) is a biologically active terpene lactone derived from the oxidative degradation of carotenoids (specifically

-carotene).[1][2] Its chemical structure features a trimethyl-substituted cyclohexane ring fused to a lactone moiety.[1][2]

For the application scientist, the critical takeaway is the molecule's amphiphilic but predominantly lipophilic nature.[1] While the lactone ring offers a dipole moment allowing solubility in polar organic solvents (DMSO, Ethanol), the trimethyl-cyclohexane backbone renders it effectively insoluble in water.[1]

Core Physicochemical Metrics

Property	Value	Implication for Solubility
Molecular Weight	180.24 g/mol	Low MW facilitates rapid dissolution in organic carriers. [1] [2]
LogP (Predicted)	~2.2	Moderately lipophilic. [1] [2] Readily crosses cell membranes; requires organic co-solvents for aqueous delivery. [1] [2]
H-Bond Donors	0	Lack of donors limits water solubility (cannot donate H to water). [1] [2]
H-Bond Acceptors	2	Can accept H-bonds, aiding solubility in alcohols and DMSO. [1] [2]
Physical State	Liquid/Low-melt Solid	Often an oil or low-melting solid (mp 42-43°C); handle as a liquid above 45°C for easier aliquoting. [1] [2]

Solubility Landscape

The following data aggregates experimental observations and validated predictive models for standard laboratory solvents.

Quantitative Solubility Table

Solvent Class	Solvent	Solubility Rating	Estimated Max Conc.[1][2]	Application Notes
Aqueous	Water (pH 7)	Insoluble	< 0.1 mg/mL	Do not use as a primary solvent. [1][2] Precipitation is immediate upon direct addition.[1][2]
Polar Aprotic	DMSO	High	≥ 50 mg/mL	Preferred Stock Solvent. Ideal for cryopreservation and bioassay stocks.[1][2]
Polar Aprotic	Acetone	High	> 50 mg/mL	Excellent for extraction/purification; volatile, so unsuitable for open-well bioassays.[1][2]
Polar Protic	Ethanol (100%)	High	≥ 30 mg/mL	Good for topical formulations or where DMSO is contraindicated. [1][2]
Polar Protic	Methanol	High	≥ 30 mg/mL	Common solvent for analytical standards (HPLC/GC).[1][2]
Non-Polar	Hexane / DCM	High	Miscible	Primary Extraction Solvents. Used to isolate the compound from

plant matrices
(Actinidia, Tea).
[1]

Lipid Vehicle

Corn Oil

Soluble

~2-5 mg/mL

Used for in vivo
oral gavage
formulations.[1]
[2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions for In Vitro Bioassays

Objective: Create a stable, high-concentration stock for dilution into cell culture media.

- Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard due to its high boiling point and sterility compatibility.[1][2]
- Calculation: To prepare a 50 mM stock solution:
 - Weigh 9.01 mg of **Dihydroactinidiolide**. [1][2]
 - Dissolve in 1.0 mL of DMSO.
 - Note: If the compound is in liquid form (density ~1.05 g/mL), pipetting 8.6 µL is approximately 9 mg, but gravimetric measurement is recommended for accuracy.[1]
- Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics over time).[1][2] Store at -20°C (1 year) or -80°C (2 years).
- Application: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.[1][2]

Protocol B: In Vivo Formulation (Solubility Optimization)

Objective: Solubilize the hydrophobic drug for animal injection or oral gavage without precipitation.[1][2] Challenge: Direct dilution of DMSO stock into saline causes precipitation.[1]

[2] A surfactant/co-solvent system is required.[1][2][3][4]

Recommended Formulation System:

- 10% DMSO (Solubilizer)[1][2][3]
- 40% PEG300 or PEG400 (Co-solvent/Viscosity modifier)[1][2]
- 5% Tween 80 (Surfactant/Emulsifier)[1][2][4]
- 45% Saline (0.9% NaCl) (Bulking agent)[1][2]

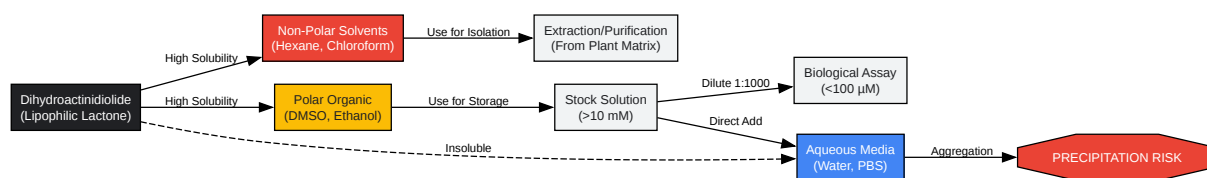
Step-by-Step Mixing Order (Critical):

- Dissolve **Dihydroactinidiolide** in DMSO first (Clear solution).
- Add PEG300 to the DMSO solution and vortex.[1][2]
- Add Tween 80 and vortex until clear.
- Slowly add Saline last while vortexing.
 - Result: A clear, stable micellar solution or stable emulsion suitable for IP or IV administration.[1][2]

Visualization of Workflows

Diagram 1: Solubility & Extraction Decision Matrix

This logic flow guides the selection of solvents based on the experimental phase (Extraction vs. Application).[2]

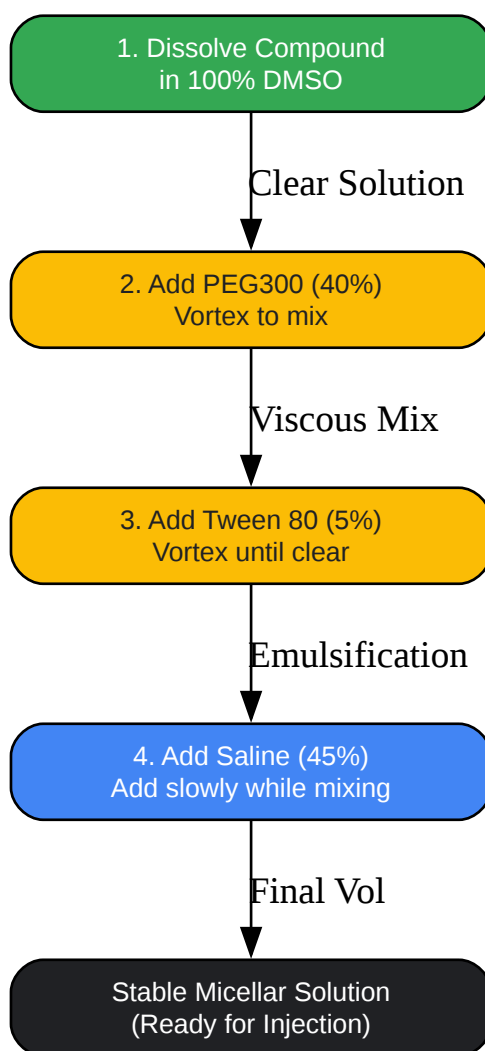


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Caption: Decision matrix for solvent selection. Note the critical risk of precipitation when bypassing polar organic stocks.

Diagram 2: In Vivo Formulation Protocol

Visualizing the specific order of addition to prevent "crashing out" (precipitation).



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Caption: Step-wise co-solvent addition protocol. Reversing this order (e.g., adding saline to DMSO stock) often causes irreversible precipitation.[1]

Troubleshooting & Optimization

- Issue: Precipitation upon dilution in media.[1][5]
 - Cause: The "Ouzo effect"—rapid nucleation of hydrophobic droplets when the organic solvent concentration drops.[1][2]
 - Solution: Sonicate the media immediately after addition.[1][2] Alternatively, pre-warm the media to 37°C to increase kinetic solubility.[1]

- Issue: Compound adherence to plastics.[1]
 - Cause: High LogP leads to adsorption on polystyrene (PS) plates.[1][2]
 - Solution: Use glass inserts for GC/MS vials.[1][2] For bioassays, minimize transfer steps or use low-binding polypropylene (PP) tips.[1][2]

References

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